molecular formula C8H9LiN2O2 B2546478 Lithium;2-methyl-2-pyrazin-2-ylpropanoate CAS No. 2413886-12-9

Lithium;2-methyl-2-pyrazin-2-ylpropanoate

Cat. No.: B2546478
CAS No.: 2413886-12-9
M. Wt: 172.11
InChI Key: JMVKNEOJHGEWGW-UHFFFAOYSA-N
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Description

Lithium;2-methyl-2-pyrazin-2-ylpropanoate is a lithium salt characterized by a pyrazine ring substituted with a methyl group and a propanoate moiety. Its molecular formula is C₉H₁₁LiN₂O₂, and it is listed under synonyms such as lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate and G23149 .

Properties

IUPAC Name

lithium;2-methyl-2-pyrazin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Li/c1-8(2,7(11)12)6-5-9-3-4-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHRJSYONDAAED-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=NC=CN=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-methyl-2-pyrazin-2-ylpropanoate typically involves the reaction of 2-methyl-2-pyrazin-2-ylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethyl sulfoxide under controlled temperature conditions to ensure complete conversion to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions: Lithium;2-methyl-2-pyrazin-2-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the pyrazinyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like for chlorination.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methyl-2-pyrazin-2-ylpropanoic acid , while reduction could produce 2-methyl-2-pyrazin-2-ylpropanol .

Scientific Research Applications

Lithium;2-methyl-2-pyrazin-2-ylpropanoate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Lithium;2-methyl-2-pyrazin-2-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The pyrazinyl group may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physicochemical Properties

Key pyrazine-based analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Water Solubility (log10ws) Key Applications/Properties
Lithium;2-methyl-2-pyrazin-2-ylpropanoate C₉H₁₁LiN₂O₂ ~180.03* N/A† N/A† Ionic, potential battery material
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine C₁₀H₁₆N₂O 180.25 2.34 -3.07 Neutral, flavor/fragrance agent
2-Methoxy-3-(2-methylpropyl)pyrazine C₉H₁₄N₂O 166.22 2.12 -2.75 Neutral, flavor/fragrance agent
2-Acetyl Pyrazine C₆H₆N₂O 122.13 0.32‡ -1.02‡ Flavoring agent (FEMA 3126)

*Calculated molecular weight based on formula. ‡Estimated from empirical properties .

Key Observations:

  • Ionic vs. Neutral Compounds: this compound’s ionic structure distinguishes it from neutral pyrazine derivatives, which are typically volatile and used in flavoring (e.g., 2-acetyl pyrazine) . Ionic lithium salts are more likely to participate in electrochemical processes, as seen in lithium-ion battery electrolytes .
  • Molecular Weight and Polarity: The lithium salt has a higher molecular weight than neutral pyrazines, which correlates with reduced volatility. Its polarity (inferred from ionic nature) suggests superior solubility in polar solvents compared to analogs like 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine (logP = 2.34) .

Functional and Industrial Relevance

  • Figure 1 in illustrates how lithium salt concentration affects ionic liquid interactions, suggesting that this compound’s efficacy may depend on its solubility and ion-pairing behavior .
  • Flavoring Agents: Neutral pyrazines (e.g., 2-acetyl pyrazine) are widely used in food and fragrance industries due to their low molecular weight and favorable logP values, enabling volatility and aroma release . The lithium salt’s ionic nature precludes such applications.

Biological Activity

Lithium;2-methyl-2-pyrazin-2-ylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Overview of the Compound

This compound is characterized by its lithium ion and pyrazinyl moiety, which contribute to its biological properties. The lithium ion is known for its ability to influence various biochemical pathways by modulating enzyme and receptor activities. The pyrazinyl group may enhance interaction with cellular components, potentially leading to diverse biological effects.

The biological activity of this compound is primarily attributed to:

  • Enzyme Modulation : The lithium ion can alter the activity of specific enzymes, which may play a role in cellular signaling and metabolic processes.
  • Receptor Interaction : The compound's structure allows it to interact with various receptors, influencing cellular responses.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain pathogens and anticancer effects on various cancer cell lines .

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. A comparative analysis of similar compounds indicates that those containing pyrazinyl groups often display significant antimicrobial properties. For instance, related compounds have been tested against Mycobacterium tuberculosis with varying degrees of effectiveness, highlighting the potential for this compound as a candidate for further investigation .

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
This compoundTBDTBD
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25 μg/mLM. tuberculosis H37Rv
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6.25 μg/mLM. tuberculosis H37Rv

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies on structurally similar compounds have demonstrated their efficacy against various cancer cell lines, suggesting that this compound could disrupt critical cellular processes involved in tumor growth.

Cancer Cell LineIC50 (µM)Reference
MCF7 (Breast)TBDTBD
HeLa (Cervical)TBDTBD

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on substituted N-(pyrazin-2-yl)benzenesulfonamides showed that modifications in the pyrazine structure significantly affected antimicrobial activity against M. tuberculosis. This suggests that this compound could similarly exhibit enhanced activity through structural optimization .
  • Anticancer Research : Investigations into related pyrazine derivatives have revealed their potential as anticancer agents, with some demonstrating selective cytotoxicity towards cancer cells while sparing normal cells. These findings support the hypothesis that this compound may also act through similar mechanisms.
  • Mechanistic Insights : Recent studies have focused on elucidating the mechanisms through which lithium-containing compounds exert their effects. The interaction with phosphoinositide signaling pathways has been highlighted as a significant area of interest, offering insights into how this compound might influence cell signaling processes involved in disease states .

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